molecular formula C11H11Cl2N B2385728 3-(Chloromethyl)-6-methylquinoline hydrochloride CAS No. 1909314-02-8

3-(Chloromethyl)-6-methylquinoline hydrochloride

Cat. No.: B2385728
CAS No.: 1909314-02-8
M. Wt: 228.12
InChI Key: PUJDJPBWMOGCQN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-methylquinoline hydrochloride (CAS 1909314-02-8) is an organic compound of the quinoline class, characterized by the molecular formula C₁₁H₁₁Cl₂N and a molecular weight of 228.12 g/mol . This compound is supplied as a powder and is typically stored at room temperature . The reactive chloromethyl group at the 3-position of the quinoline ring makes this molecule a valuable synthetic intermediate and building block in medicinal chemistry and materials science research. It is specifically designed for the synthesis of more complex molecules and is not for human or veterinary diagnostic or therapeutic uses. Researchers utilize this quinoline derivative primarily as a precursor in the development of novel chemical entities. Its structure is confirmed by identifiers including the MDL number MFCD29055204, and its purity is available in various grades, including high and ultra-high purity forms (99%, 99.9%, 99.99%, and higher) to meet specific experimental requirements . Standard packaging includes palletized plastic pails, fiber and steel drums, and other bulk containers, with air-sensitive materials available packaged under argon or vacuum . As a specialized research chemical, it is imperative that all safety guidelines are followed; this product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

3-(chloromethyl)-6-methylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN.ClH/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11;/h2-5,7H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJDJPBWMOGCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909314-02-8
Record name 3-(chloromethyl)-6-methylquinoline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-6-methylquinoline hydrochloride typically involves the chloromethylation of 6-methylquinoline. One common method includes the reaction of 6-methylquinoline with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 3-(Chloromethyl)-6-methylquinoline hydrochloride can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various derivatives.

    Oxidation Reactions: The methyl group at the 6-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Major Products:

    Substitution Products: Various quinoline derivatives with different functional groups replacing the chloromethyl group.

    Oxidation Products: Quinoline-6-carboxylic acid or quinoline-6-aldehyde.

    Reduction Products: Tetrahydroquinoline derivatives.

Scientific Research Applications

Chemical Synthesis

3-(Chloromethyl)-6-methylquinoline hydrochloride is primarily utilized as an intermediate in the synthesis of more complex quinoline derivatives. Its chloromethyl group allows for further functionalization, making it a versatile building block in organic chemistry.

Biological Research Applications

The compound exhibits diverse biological activities, making it a subject of interest in pharmacological studies.

Pharmacological Properties

  • Antimicrobial Activity : Quinoline derivatives, including this compound, have shown potential as antimicrobial agents. They can interfere with DNA replication and protein synthesis in pathogens, contributing to their effectiveness against infections .
  • Antimalarial and Antifungal Properties : Research indicates that compounds similar to this compound possess antimalarial and antifungal properties, making them candidates for drug development against these diseases .

Mechanistic Studies

  • Studies on the interaction profiles of this compound reveal its potential to bind with various biological macromolecules, including proteins and nucleic acids. This interaction is crucial for understanding its mechanism of action and optimizing its pharmacological properties .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in developing new therapeutic agents.

Drug Discovery

  • The compound's ability to interact with enzymes makes it valuable in drug discovery efforts aimed at creating new treatments for diseases such as cancer and malaria. Its structural features may enhance its efficacy as a lead compound for further development .

Industrial Applications

Beyond research and medicine, this compound finds applications in various industrial sectors.

Dyes and Pigments

  • This compound is used in the production of dyes and pigments due to its reactivity and versatility. Its chemical structure allows for modifications that can yield vibrant colors suitable for various applications .

Agrochemicals

  • The compound serves as an intermediate in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that are effective against agricultural pests .

Case Studies

Several studies highlight the utility of this compound in various applications:

Study ReferenceApplicationFindings
Antimicrobial ActivityDemonstrated effectiveness against bacterial strains, suggesting potential as a therapeutic agent.
Synthesis MethodologyDetailed synthetic routes leading to high yields of the compound, emphasizing its utility in organic synthesis.
Drug DevelopmentIdentified interactions with biological macromolecules that could lead to novel drug candidates targeting infectious diseases.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-methylquinoline hydrochloride is largely dependent on its ability to interact with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The quinoline ring can intercalate into DNA, causing structural changes that affect transcription and replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Chloro-3-(chloromethyl)-6-ethylquinoline (CAS: 948290-97-9)
  • Structure : Ethyl (-CH2CH3) at position 6 instead of methyl.
  • Molecular Formula : C12H11Cl2N vs. C11H11Cl2N (target compound).
2-Amino-6-chloro-3-methylquinoline (CAS: 137110-42-0)
  • Structure: Amino (-NH2) at position 2 and methyl at position 3.
  • Molecular Weight : 192.64 g/mol vs. ~240.13 g/mol (target compound, including HCl).
  • Impact: The amino group enhances nucleophilicity, favoring electrophilic aromatic substitution, whereas the chloromethyl group in the target compound is more suited for nucleophilic displacement .
2-Chloro-6-methoxyquinoline-3-carbaldehyde
  • Structure : Methoxy (-OCH3) at position 6 and carbaldehyde (-CHO) at position 3.
  • Synthesis : Prepared via Vilsmeier-Haack reaction, differing from the target compound’s likely alkylation pathways .
  • Reactivity : The carbaldehyde group enables condensation reactions, contrasting with the chloromethyl group’s utility in SN2 reactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
3-(Chloromethyl)-6-methylquinoline HCl C11H11Cl2N (+HCl) ~240.13 3-CH2Cl, 6-CH3 Likely polar due to HCl salt
6-Chloro-2-methyl-3-quinolinecarboxylic acid C11H8ClNO2 235.64 3-COOH, 6-Cl, 2-CH3 High solubility in basic aqueous solutions
Ethyl 6-chloroquinoline-3-carboxylate C12H10ClNO2 235.67 3-COOEt, 6-Cl Lipophilic (ester group)

Biological Activity

3-(Chloromethyl)-6-methylquinoline hydrochloride is an organic compound belonging to the quinoline family, known for its diverse biological activities. The compound is characterized by a chloromethyl group at the 3-position and a methyl group at the 6-position on the quinoline ring, which enhances its solubility and reactivity. Its synthesis typically involves chloromethylation of 6-methylquinoline, making it a valuable intermediate in medicinal chemistry and various industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and DNA. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially inhibiting enzymatic activity or disrupting DNA replication. Furthermore, the quinoline ring can intercalate into DNA, causing structural changes that affect transcription and replication processes.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent antibacterial activity against various Gram-positive and Gram-negative bacteria. Although specific data on this compound's antibacterial efficacy is limited, its structural analogs have shown promising results:

CompoundBacteria TestedIC50 (µM)
TetracyclineE. coli200
Compound 38aS. aureus1.4
Compound 38lP. aeruginosa0.2

These findings suggest that similar compounds in the quinoline family may possess comparable antimicrobial activity, indicating potential for further exploration of this compound in this area .

Anticancer Potential

Quinoline derivatives have also been investigated for their anticancer properties. The ability of these compounds to intercalate with DNA makes them candidates for cancer treatment research. For example, some studies have highlighted the role of quinolines in inhibiting specific cancer cell lines by inducing apoptosis or disrupting cellular signaling pathways .

Case Study: Inhibition of Type III Secretion System

A study involving a related compound demonstrated its potential to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. This system is crucial for bacterial virulence and is a target for novel antibiotic development. The tested compound showed significant inhibition at concentrations that were not cytotoxic to host cells, suggesting a therapeutic window for further investigations .

Comparative Analysis with Similar Compounds

Comparative studies reveal that this compound exhibits unique reactivity due to the specific positioning of its functional groups:

Compound NamePosition of ChloromethylPosition of MethylUnique Activity
This compound36High reactivity with proteins
2-(Chloromethyl)-6-methylquinoline hydrochloride26Different binding properties
3-(Chloromethyl)-4-methylquinoline hydrochloride34Altered biological interactions

This table illustrates how slight variations in structure can lead to significant differences in biological activity and interactions with macromolecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Chloromethyl)-6-methylquinoline hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: The compound can be synthesized via functionalization of quinoline precursors. A common approach involves chlorination at the 3-position using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), followed by methyl group introduction via Friedel-Crafts alkylation. Optimization requires controlling reaction temperature (60–80°C for chlorination) and stoichiometric ratios (e.g., 1.2 equivalents of chlorinating agent). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chloromethyl at δ 4.5–5.0 ppm for CH₂Cl; quinoline protons at δ 7.0–8.5 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area normalization) .
  • Mass spectrometry : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 226.07) .

Q. How does the chloromethyl substituent influence the compound’s stability under different storage conditions, and what protocols ensure long-term stability?

  • Methodological Answer: The chloromethyl group increases susceptibility to hydrolysis. Stability studies show degradation under high humidity (>60% RH) or alkaline conditions (pH >8). Recommended protocols:

  • Storage: Airtight containers with desiccants (silica gel) at –20°C.
  • Stability monitoring: Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC tracking .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions, and how do electronic effects from the quinoline ring modulate this reactivity?

  • Methodological Answer: The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). The quinoline ring’s electron-withdrawing nature (via conjugation) polarizes the C–Cl bond, enhancing electrophilicity. Kinetic studies (e.g., varying nucleophile concentration/pKa) and DFT calculations (charge distribution at C3) validate this. For example, reaction rates with piperidine in DMF correlate with Hammett σ values .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the impact of substituent variations on the biological activity of 3-(Chloromethyl)-6-methylquinoline derivatives?

  • Methodological Answer:

  • Substituent libraries : Synthesize analogs with modifications at the 6-methyl (e.g., ethyl, methoxy) or chloromethyl (e.g., bromomethyl, hydroxymethyl) positions.
  • Biological assays : Test antimicrobial activity (MIC against S. aureus or E. coli) and cytotoxicity (MTT assays on mammalian cells).
  • QSAR modeling : Use descriptors like logP, molar refractivity, and Hammett constants to correlate structure with activity .

Q. What strategies resolve contradictions in biological activity data across different studies involving this compound, particularly regarding its antimicrobial efficacy?

  • Methodological Answer: Discrepancies often arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or bacterial strain variability. Solutions:

  • Standardized protocols : Follow CLSI guidelines for MIC determination.
  • Mechanistic studies : Use fluorescent probes (e.g., SYTOX Green) to assess membrane disruption vs. target inhibition.
  • Meta-analysis : Pool data from multiple studies, adjusting for variables like inoculum size and growth phase .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets, and how can these be validated experimentally?

  • Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to bacterial topoisomerase IV (PDB ID: 3FV5). Focus on hydrophobic pockets accommodating the quinoline ring.
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field).
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

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